molecular formula C25H21FN6 B14968065 N~6~-(4-fluorobenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(4-fluorobenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968065
M. Wt: 424.5 g/mol
InChI Key: HOYJFFLJSQPXTN-UHFFFAOYSA-N
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Description

N6-[(4-FLUOROPHENYL)METHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of fused pyrazole and pyrimidine rings. The presence of various substituents, such as fluorophenyl, methylphenyl, and phenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(4-FLUOROPHENYL)METHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-[(4-FLUOROPHENYL)METHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N6-[(4-FLUOROPHENYL)METHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-[(4-FLUOROPHENYL)METHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways involved in disease processes. For example, it may inhibit the activity of kinases or other enzymes critical for cell proliferation and survival, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[(4-FLUOROPHENYL)METHYL]-N4-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of fluorophenyl and methylphenyl groups enhances its potential as a bioactive molecule, making it a valuable compound for scientific research and therapeutic applications.

Properties

Molecular Formula

C25H21FN6

Molecular Weight

424.5 g/mol

IUPAC Name

6-N-[(4-fluorophenyl)methyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C25H21FN6/c1-17-6-5-7-20(14-17)29-23-22-16-28-32(21-8-3-2-4-9-21)24(22)31-25(30-23)27-15-18-10-12-19(26)13-11-18/h2-14,16H,15H2,1H3,(H2,27,29,30,31)

InChI Key

HOYJFFLJSQPXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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